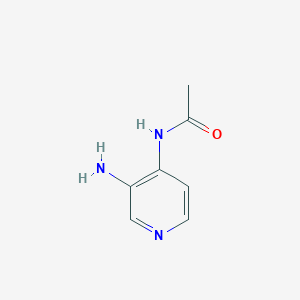

4-Acetamido-3-aminopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminopyridin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5(11)10-7-2-3-9-4-6(7)8/h2-4H,8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAZXRDKBDXLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444262 | |

| Record name | 4-Acetamido-3-aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145255-15-8 | |

| Record name | N-(3-Amino-4-pyridinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145255-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamido-3-aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Acetamido-3-aminopyridine from 3,4-Diaminopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-Acetamido-3-aminopyridine, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, 3,4-diaminopyridine. This document details the regioselective acylation methodology, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound, also known as N-(3-amino-4-pyridinyl)acetamide, is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its structure incorporates both an amino and an acetamido group on a pyridine ring, offering multiple points for further chemical modification. The selective synthesis of this isomer from 3,4-diaminopyridine is a crucial step that relies on controlling the regioselectivity of the acylation reaction. The differential nucleophilicity of the two amino groups on the pyridine ring allows for a targeted chemical transformation.

Synthetic Pathway and Regioselectivity

The synthesis of this compound from 3,4-diaminopyridine is achieved through a regioselective acylation reaction. Theoretical calculations suggest that the 4-amino group of 3,4-diaminopyridine is deactivated, rendering the 3-amino position more nucleophilic and thus more susceptible to acylation under specific conditions.[1] This selective acylation is a key consideration in the synthetic strategy.

The reaction typically involves the treatment of 3,4-diaminopyridine with an acetylating agent, such as acetyl chloride, in a suitable solvent. The product is often isolated as its hydrochloride salt, N-(4-Amino-pyridin-3-yl)acetamide Hydrochloride, which can then be neutralized to yield the free base, this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of N-(4-Amino-pyridin-3-yl)acetamide Hydrochloride as reported in the literature.[1]

| Parameter | Value |

| Starting Material | 3,4-Diaminopyridine |

| Reagent | Acetyl Chloride |

| Solvent | Dimethyl acetamide (DMA) |

| Temperature | Below 22 °C during addition, then room temperature |

| Reaction Time | 16 hours |

| Product Form | Cream solid (precipitate) |

Note: The provided literature focuses on the synthesis of the hydrochloride salt. The yield for the conversion to the free base is not explicitly stated.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of N-(4-Amino-pyridin-3-yl)acetamide Hydrochloride, adapted from a peer-reviewed scientific publication.[1]

Materials:

-

3,4-Diaminopyridine (10.53 g)

-

Dimethyl acetamide (100 mL)

-

Acetyl chloride (6.9 mL)

Procedure:

-

To a solution of 3,4-diaminopyridine (10.53 g) in dimethyl acetamide (100 mL), slowly add acetyl chloride (6.9 mL).

-

During the addition of acetyl chloride, maintain the internal temperature of the reaction mixture below 22 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 16 hours.

-

Over the course of the reaction, a cream-colored solid will precipitate.

-

Isolate the precipitated solid by filtration.

-

The isolated solid is N-(4-Amino-pyridin-3-yl)acetamide Hydrochloride.

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway from 3,4-diaminopyridine to this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide outlines a reliable and regioselective method for the synthesis of this compound from 3,4-diaminopyridine. The provided experimental protocol, based on established literature, offers a clear pathway for researchers to obtain this valuable synthetic intermediate. The control of regioselectivity through the inherent electronic properties of the starting material is a key aspect of this transformation, highlighting an important principle in heterocyclic chemistry. Further optimization and characterization of the free base form would be a valuable extension of this work for specific downstream applications.

References

An In-depth Technical Guide to 4-Acetamido-3-aminopyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-3-aminopyridine, also known by its IUPAC name N-(3-amino-4-pyridinyl)acetamide, is a substituted pyridine derivative. While its biological activities are not extensively documented in publicly available literature, its structural relationship to known biologically active aminopyridines suggests its potential as a scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound, compiled from available data sources.

Chemical Structure and Identification

The chemical structure of this compound consists of a pyridine ring substituted with an amino group at the 3-position and an acetamido group at the 4-position.

Structure:

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | N-(3-aminopyridin-4-yl)acetamide |

| CAS Number | 145255-15-8 |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| SMILES | CC(=O)NC1=C(N)C=NC=C1 |

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are limited. The available information is summarized in the table below.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 429.2 ± 30.0 °C (Predicted) | |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | 13.51 ± 0.70 (Predicted) | |

| Density | 1.280 ± 0.06 g/cm³ (Predicted) |

Spectral Data

Mass Spectrometry

A mass spectrum for N-(3-amino-4-pyridinyl)acetamide is available, indicating a molecular weight consistent with its chemical formula.[1] The fragmentation pattern would be crucial for its identification in complex mixtures.

Logical Fragmentation Pathway

A logical fragmentation pathway can be proposed based on the structure of the molecule. This would likely involve initial cleavage of the acetamido group.

Caption: Proposed mass spectrometry fragmentation of this compound.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available search results. However, a plausible synthetic route can be inferred from the synthesis of related compounds. A potential method would involve the selective acetylation of 3,4-diaminopyridine.

Hypothetical Synthesis Workflow

The synthesis would likely proceed by protecting one of the amino groups of 3,4-diaminopyridine, followed by acetylation of the unprotected amino group, and subsequent deprotection.

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or signaling pathways associated with this compound. Its structural similarity to 4-aminopyridine, a known potassium channel blocker used in the treatment of multiple sclerosis, suggests that it could be a candidate for biological screening to explore its potential pharmacological effects.[2]

Conclusion

This technical guide provides a summary of the currently available chemical and structural information for this compound. While basic identifiers and some predicted properties are known, there is a significant lack of experimental data, including melting point, solubility, detailed spectral analyses (NMR, IR), and a specific synthesis protocol. Furthermore, its biological activity remains unexplored. This presents an opportunity for researchers in medicinal chemistry and drug discovery to further characterize this compound and investigate its potential as a novel therapeutic agent. The information and proposed workflows in this guide can serve as a foundation for such future research endeavors.

References

Spectroscopic and Synthetic Profile of 4-Acetamido-3-aminopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and a plausible synthetic route for the compound 4-Acetamido-3-aminopyridine (CAS No: 145255-15-8). The information is structured to be a valuable resource for researchers engaged in medicinal chemistry, drug discovery, and materials science.

Chemical Structure and Properties

-

IUPAC Name: N-(3-amino-4-pyridinyl)acetamide

-

CAS Number: 145255-15-8[1]

-

Molecular Formula: C₇H₉N₃O[1]

-

Molecular Weight: 151.17 g/mol [1]

-

Canonical SMILES: CC(=O)NC1=CN=C(C=C1)N

Spectroscopic Data

This section details the available and anticipated spectroscopic data for this compound. For clarity, quantitative data is presented in tabular format.

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrum (GC-MS) of N-(3-amino-4-pyridinyl)acetamide is available in public databases.

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Ionization Mode | Electron Ionization (EI) | SpectraBase[2] |

| Molecular Ion (M⁺) | m/z 151 | SpectraBase[2] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for obtaining a GC-MS spectrum is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Gas Chromatography: The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column is housed in an oven with a programmed temperature gradient to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, molecules are bombarded with electrons (Electron Ionization) to generate charged fragments and a molecular ion. These ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | Pyridine H |

| ~7.8 | s | 1H | Pyridine H |

| ~7.2 | d | 1H | Pyridine H |

| ~5.5 | br s | 2H | -NH₂ |

| ~2.1 | s | 3H | -C(O)CH₃ |

| ~9.5 | br s | 1H | -NHC(O)- |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -C=O |

| ~145 | Pyridine C |

| ~140 | Pyridine C |

| ~135 | Pyridine C |

| ~125 | Pyridine C |

| ~115 | Pyridine C |

| ~24 | -CH₃ |

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer probe. The instrument's magnetic field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

-

Data Acquisition:

-

For ¹H NMR , a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Experimental IR data for this compound is not publicly available. Table 4 lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong | N-H stretching (amine and amide) |

| 3100-3000 | Weak-Medium | C-H stretching (aromatic) |

| ~1670 | Strong | C=O stretching (amide I) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1550 | Medium | N-H bending (amide II) |

| ~1300 | Medium | C-N stretching |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

A general protocol for obtaining an FTIR spectrum using the Attenuated Total Reflectance (ATR) technique is as follows:

-

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.

-

Sample Spectrum: The sample is pressed firmly against the crystal using a pressure clamp to ensure good contact. The infrared beam is directed through the crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated beam is then directed to the detector.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

Synthesis of this compound

Proposed Synthetic Pathway:

Caption: Proposed synthesis and analysis workflow for this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminopyridine in a suitable solvent such as pyridine or a mixture of pyridine and a non-polar solvent like toluene.

-

Acetylation: Cool the solution in an ice bath. Slowly add one equivalent of acetic anhydride dropwise to the stirred solution. The use of one equivalent of the acetylating agent is crucial to favor mono-acetylation at the more nucleophilic 4-amino position.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. The product may precipitate out of the solution. Alternatively, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.

Conclusion

This technical guide has summarized the available spectroscopic information for this compound and proposed a viable synthetic route. While experimental NMR and IR data are not currently available in the public domain, the provided mass spectrum and predicted spectroscopic data serve as a useful reference for researchers. The outlined experimental protocols offer standardized procedures for the synthesis and characterization of this and similar compounds.

References

Navigating the Solubility Landscape of 4-Acetamido-3-aminopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetamido-3-aminopyridine is a substituted pyridine derivative with potential applications in pharmaceutical and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide addresses the current landscape of solubility data for this compound. Due to the limited availability of quantitative solubility data in public literature, this document provides a comprehensive, standardized experimental protocol for determining the solubility of this compound. Additionally, a logical workflow for this procedure is presented visually to aid researchers in generating reliable and reproducible data.

Introduction

Physicochemical Properties of this compound and Related Compounds

A summary of the basic physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₇H₉N₃O |

| Molar Mass | 151.17 g/mol |

| CAS Number | 145255-15-8 |

Note: The data is based on the compound's chemical structure.

Solubility Profile

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. However, qualitative solubility information for structurally related compounds can offer some initial insights. It is important to note that these are not direct substitutes for experimental data for the target compound.

| Compound | Solvent | Solubility |

| 3-Aminoacetanilide | Water | 1-5 g/100 mL at 24°C[1] |

| 3,4-Diaminopyridine | Alcohols, Hot Water | Readily soluble[2] |

| 3,4-Diaminopyridine | Diethyl ether | Slightly soluble[2] |

| 3,4-Diaminopyridine | Water | 25 g/L at 20°C[2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents. This method is reliable and can be performed with standard laboratory equipment.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed, labeled collection vials

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.

-

To each vial, add a known volume (e.g., 2 mL) of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a 0.45 µm syringe filter to the syringe.

-

Dispense the filtered supernatant into a pre-weighed collection vial. Record the exact weight of the empty vial.

-

-

Solvent Evaporation:

-

Place the collection vials in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound.

-

Continue drying until a constant weight of the dried solute is achieved.

-

-

Data Analysis:

-

Weigh the collection vial containing the dried residue.

-

Calculate the mass of the dissolved this compound by subtracting the weight of the empty vial.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, based on the initial volume of the solvent used.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: A flowchart outlining the key steps in the experimental determination of a compound's solubility.

Conclusion

While direct quantitative solubility data for this compound in common organic solvents is not currently available in the public domain, this technical guide provides researchers with a robust framework to generate this crucial information. The detailed experimental protocol for the gravimetric method, along with the illustrative workflow, offers a clear and actionable path for determining the solubility profile of this and other similar compounds. The generation and dissemination of such data will be invaluable to the scientific community, aiding in the advancement of research and development involving this compound.

References

Navigating Chemical Identities: A Technical Guide to CAS 145255-15-8 and the More Prominently Documented 1-(3-Aminopropyl)imidazole

An important clarification for researchers, scientists, and drug development professionals: The CAS number 145255-15-8 identifies the compound 4-Acetamido-3-aminopyridine. However, publicly available technical information for this specific chemical is limited. In contrast, a significant body of scientific literature and supplier data is available for a similarly structured compound, 1-(3-Aminopropyl)imidazole (CAS 5036-48-6). This guide will provide the available information on this compound and a comprehensive overview of the properties and applications of 1-(3-Aminopropyl)imidazole, which is likely the intended subject of technical interest.

This compound (CAS 145255-15-8)

This compound, also known as N-(3-Aminopyridin-4-yl)acetamide, is a substituted pyridine derivative. While detailed experimental data is not extensively available in public domains, its chemical identity and some suppliers can be confirmed.

Chemical Properties

A summary of the basic chemical properties for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 145255-15-8 | |

| Molecular Formula | C₇H₉N₃O | |

| Molecular Weight | 151.17 g/mol | |

| Synonyms | N-(3-Aminopyridin-4-yl)acetamide, 3-Amino-4-acetylaminopyridine, 4-acetylamino-3-aminopyridine |

Suppliers

A limited number of chemical suppliers list this compound in their catalogs. Researchers interested in obtaining this compound should contact these suppliers directly for availability and specifications.

-

BLDpharm

-

Capot Chemical Co., Ltd.

-

ChemicalBook

-

Hangzhou Sage Chemical Co., Ltd.

-

Novasyn Organics

-

SynAsst Chemical

1-(3-Aminopropyl)imidazole (CAS 5036-48-6): A Comprehensive Technical Overview

1-(3-Aminopropyl)imidazole is a versatile intermediate with applications in the synthesis of polymers and as a curing agent. Its bifunctional nature, containing both a primary amine and an imidazole ring, makes it a valuable building block in various chemical reactions.

Chemical and Physical Properties

The following table summarizes the key quantitative data for 1-(3-Aminopropyl)imidazole.

| Property | Value | Reference |

| CAS Number | 5036-48-6 | |

| Molecular Formula | C₆H₁₁N₃ | |

| Molecular Weight | 125.17 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Density | 1.049 g/mL at 25 °C | |

| Boiling Point | 296 °C | |

| Melting Point | -68 °C | |

| Flash Point | >110 °C (>230 °F) | |

| Refractive Index | n20/D 1.519 | |

| Water Solubility | Miscible | |

| pKa | 9.08 ± 0.10 (Predicted) |

Safety and Handling

1-(3-Aminopropyl)imidazole is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Suppliers

1-(3-Aminopropyl)imidazole is readily available from a variety of chemical suppliers, including:

-

Sigma-Aldrich

-

TCI America

-

Thermo Scientific

-

Santa Cruz Biotechnology

-

Manus Aktteva Biopharma LLP

-

Pharmaffiliates

-

LookChem

Experimental Protocols and Applications

The primary documented applications of 1-(3-Aminopropyl)imidazole are in materials science and synthetic chemistry.

Synthesis of 1-(3-Aminopropyl)imidazole

A common method for the synthesis of 1-(3-Aminopropyl)imidazole involves a two-step process starting from imidazole.

Step 1: Cyanoethylation of Imidazole Imidazole is reacted with acrylonitrile to form N-cyanoethyl imidazole. This reaction is typically carried out with a molar ratio of imidazole to acrylonitrile of 1:1 to 1:2 and stirred at a temperature of 30-70 °C for 1-10 hours.

Step 2: Reduction of N-cyanoethyl imidazole The resulting N-cyanoethyl imidazole is then reduced to 1-(3-Aminopropyl)imidazole. This is achieved through catalytic hydrogenation, commonly using Raney nickel as the catalyst. The reaction is performed under hydrogen pressure (1-20 MPa) at a temperature of 50-200 °C for 2-10 hours.

Application in Polymer Synthesis

1-(3-Aminopropyl)imidazole has been utilized in the synthesis of pH-sensitive polyaspartamide derivatives. These polymers are of interest in drug delivery systems, where the imidazole group can be protonated at lower pH, leading to changes in polymer conformation and the release of an encapsulated drug.

Use as a Curing Agent

Another significant application is as a thermal latent curing agent for epoxy resins. It can be reacted with compounds like phenyl isocyanate to form a blocked curing agent. This allows for the formulation of one-component epoxy systems that are stable at room temperature and cure rapidly upon heating.

Unlocking New Therapeutic Avenues: The Potential of 4-Acetamido-3-aminopyridine in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While not extensively documented as a standalone therapeutic agent, 4-Acetamido-3-aminopyridine emerges as a highly valuable and versatile scaffold in medicinal chemistry. Its true potential lies in its utility as a key building block for the synthesis of fused heterocyclic systems, most notably imidazo[4,5-c]pyridines. These structures, as purine bioisosteres, have garnered significant interest for their diverse and potent biological activities, including anticancer and antimicrobial properties. The strategic placement of the acetamido group on the 4-amino position allows for regioselective reactions at the 3-amino position, offering a controlled route to a variety of substituted imidazopyridines. This guide delineates the prospective applications of this compound, providing insights into its synthetic utility, the pharmacological activities of its derivatives, and detailed experimental protocols to facilitate further research and development in this promising area.

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a well-established "privileged structure" in drug design, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Its ability to engage in various biological interactions makes it a cornerstone in the development of novel therapeutic agents. Within this class, aminopyridines have shown significant pharmacological relevance. For instance, 4-aminopyridine (fampridine) is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[3] The vicinal diamino substitution pattern, as found in the deacetylated form of this compound (3,4-diaminopyridine), further expands the chemical space for drug discovery. 3,4-Diaminopyridine itself is used in the treatment of Lambert-Eaton myasthenic syndrome, highlighting the therapeutic potential of this core structure.[1][2]

This compound, with its protected 4-amino group, offers a strategic advantage in organic synthesis, enabling the selective elaboration of the 3-amino position before proceeding to cyclization reactions to form fused heterocyclic systems.

Synthetic Potential: A Gateway to Imidazo[4,5-c]pyridines

The primary application of this compound in medicinal chemistry is as a precursor to 3,4-diaminopyridine, a key intermediate in the synthesis of imidazo[4,5-c]pyridines. The acetamido group can be readily hydrolyzed to unveil the free amine, which can then undergo cyclization with a variety of one-carbon synthons.

General Synthetic Workflow

The transformation of this compound into a substituted imidazo[4,5-c]pyridine typically involves a two-step process: deprotection followed by cyclization.

Caption: Synthetic pathway from this compound to imidazo[4,5-c]pyridines.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-Imidazo[4,5-c]pyridines via Condensation with Aldehydes

This protocol is adapted from the general synthesis of 2-(substituted-phenyl)imidazo[4,5-c]pyridines.[4][5]

-

Deprotection of this compound:

-

To a solution of this compound (1 mmol) in ethanol (10 mL), add 6M hydrochloric acid (5 mL).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,4-diaminopyridine.

-

-

Cyclization to form Imidazo[4,5-c]pyridine:

-

To a solution of 3,4-diaminopyridine (1 mmol) and a substituted benzaldehyde (1 mmol) in ethanol (15 mL), add sodium metabisulfite (1.2 mmol).

-

Reflux the mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Protocol 2: Ytterbium Triflate Catalyzed Synthesis of Imidazo[4,5-c]pyridine

This method provides a one-pot synthesis from 3,4-diaminopyridine.[6]

-

Reaction Setup:

-

In a round-bottom flask, combine 3,4-diaminopyridine (1 mmol), triethyl orthoformate (1.5 mmol), and ytterbium(III) triflate (10 mol%).

-

Add ethanol (10 mL) as the solvent.

-

-

Reaction Execution:

-

Reflux the reaction mixture for 3-5 hours.

-

Monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, remove the solvent under reduced pressure.

-

The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure imidazo[4,5-c]pyridine.

-

Pharmacological Potential of Imidazo[4,5-c]pyridine Derivatives

Imidazo[4,5-c]pyridines and their isomers, imidazo[4,5-b]pyridines, are bioisosteres of purines and have been shown to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.

Anticancer Activity

Several studies have highlighted the potential of imidazopyridine derivatives as anticancer agents.[6][7][8][9] Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival.

-

Mitotic Inhibitors: Some imidazo[4,5-b]pyridines have been shown to act as mitotic inhibitors, causing an accumulation of cells in the mitosis phase of the cell cycle.[7]

-

Kinase Inhibition: A series of N-phenyl-imidazo[4,5-b]pyridin-2-amines have demonstrated potent anti-proliferative activity through the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[6] CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.

Caption: Simplified signaling pathway of CDK9 inhibition by imidazopyridine derivatives.

Antimicrobial Activity

Derivatives of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine have also been investigated for their antimicrobial properties.[4][5]

-

Antibacterial and Antifungal Effects: Certain 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives have shown promising activity against a range of bacteria and fungi, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[4][5]

-

Antitubercular Activity: The imidazo[4,5-b]pyridine scaffold has been explored for its potential against Mycobacterium tuberculosis.[10][11]

Quantitative Data on Bioactivity

The following table summarizes some of the reported quantitative data for imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives, illustrating the therapeutic potential of these scaffolds.

| Compound Class | Target/Assay | Organism/Cell Line | Activity Metric | Value | Reference |

| Amidino-substituted imidazo[4,5-b]pyridines | Antiproliferative | Colon Carcinoma (SW620) | IC₅₀ | 0.4 µM, 0.7 µM | [9] |

| 2-(substituted-phenyl)imidazo[4,5-c]pyridines | Antimicrobial | S. aureus, E. faecalis, C. albicans | MIC | 4-8 µg/mL | [4][5] |

| N-phenyl-imidazo[4,5-b]pyridin-2-amines | CDK9 Inhibition | HCT-116, MCF-7 | IC₅₀ | Potent (specific values not detailed in abstract) | [6] |

| Imidazo[4,5-b]pyridine derivatives | Antitubercular | Mycobacterium tuberculosis | MIC | Not specified, but good correlation in QSAR | [10][11] |

The Role of Bioisosterism in Drug Design

The concept of bioisosterism is central to understanding the potential of this compound-derived scaffolds.[12] Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can lead to similar biological activities. The imidazo[4,5-c]pyridine core is a classic bioisostere of the purine ring system found in nucleobases.

This bioisosteric relationship allows medicinal chemists to:

-

Modulate Pharmacokinetic Properties: By making subtle structural changes to the imidazopyridine scaffold, it is possible to improve properties such as solubility, metabolic stability, and cell permeability.

-

Enhance Target Selectivity: Modifications to the core structure can lead to improved selectivity for a particular biological target, reducing off-target effects and toxicity.

-

Overcome Drug Resistance: Novel derivatives can be designed to evade resistance mechanisms that may have developed against existing drugs.

Conclusion and Future Directions

This compound represents a promising, yet underutilized, starting material in medicinal chemistry. Its value lies not in its intrinsic biological activity but in its potential as a versatile synthon for the construction of imidazo[4,5-c]pyridines. The rich pharmacology of the imidazopyridine scaffold, from anticancer to antimicrobial activities, provides a strong rationale for the exploration of novel derivatives.

Future research should focus on:

-

Library Synthesis: The development of combinatorial libraries of substituted imidazo[4,5-c]pyridines derived from this compound to explore a wider chemical space.

-

Target Identification and Validation: Elucidating the specific molecular targets of novel, active compounds to understand their mechanisms of action.

-

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

By leveraging the synthetic advantages of this compound, the medicinal chemistry community can unlock new avenues for the discovery and development of next-generation therapeutics.

References

- 1. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]

- 9. Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity, II: Synthesis and bioactivity of designed and some other 2-cyanomethylimidazo[4,5-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

4-Acetamido-3-aminopyridine: An In-depth Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-3-aminopyridine, also known as N-(3-amino-4-pyridinyl)acetamide, is a versatile difunctional pyridine derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a nucleophilic 3-amino group and a protected 4-acetamido group, allows for selective functionalization and the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its synthesis, chemical properties, key transformations, and applications, with a focus on its utility in medicinal chemistry and drug discovery. The presence of two amino groups with different reactivities makes it an attractive starting material for the synthesis of various fused heterocyclic compounds, including those with potential biological activity.[1][2]

Synthesis of this compound

The most common and practical synthesis of this compound involves a two-step sequence starting from a suitable 4-substituted-3-nitropyridine. The process typically involves the reduction of the nitro group to an amine, followed by acetylation of the 4-amino group. A more direct route starts with the nitration of 4-hydroxypyridine, followed by amination, acetylation, and finally, reduction of the nitro group.

A key synthetic route involves the reduction of 4-acetamido-3-nitropyridine. This precursor can be synthesized from 4-amino-3-nitropyridine through acetylation. The subsequent reduction of the nitro group is a critical step and can be achieved using various reducing agents.

Experimental Protocol: Reduction of 4-Acetamido-3-nitropyridine

A general procedure for the reduction of a nitropyridine derivative to its corresponding aminopyridine is the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-acetamido-3-nitropyridine in a mixture of ethanol and water.

-

Addition of Reagents: To this suspension, add iron powder and a catalytic amount of ammonium chloride.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Purification: The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

| Reagent/Condition | Description |

| Starting Material | 4-Acetamido-3-nitropyridine |

| Reducing Agent | Iron powder |

| Solvent | Ethanol/Water |

| Catalyst | Ammonium chloride |

| Temperature | Reflux |

| Typical Yield | 80-95% |

Chemical Properties and Spectroscopic Data

This compound is a stable, crystalline solid at room temperature. The differential reactivity of its two amino groups is a key feature. The 3-amino group is a typical aromatic amine, readily undergoing diazotization and subsequent reactions. The 4-acetamido group is significantly less nucleophilic due to the electron-withdrawing nature of the acetyl group, and it serves as a protected amine.

| Spectroscopic Data | Description |

| ¹H NMR | Expected signals for the pyridine ring protons, the NH₂ protons, the NH proton of the acetamido group, and the methyl protons of the acetyl group. The pyridine protons will appear as distinct doublets and a singlet. |

| ¹³C NMR | Resonances corresponding to the five carbons of the pyridine ring, the carbonyl carbon of the acetyl group, and the methyl carbon. |

| IR (Infrared) | Characteristic absorption bands for N-H stretching of the primary amine and the secondary amide, C=O stretching of the amide, and C=C/C=N stretching of the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₇H₉N₃O, 151.17 g/mol ). |

Reactivity and Key Transformations

The synthetic utility of this compound stems from the selective reactivity of its 3-amino group, which can be readily transformed into a variety of other functional groups, while the 4-acetamido group remains intact.

Diazotization and Sandmeyer Reactions

The 3-amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of substituents onto the pyridine ring via the Sandmeyer reaction.[4][5]

-

Diazotization: Dissolve this compound in an aqueous solution of a mineral acid (e.g., HCl, HBr) and cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C. The formation of the diazonium salt can be monitored by testing for the presence of nitrous acid with starch-iodide paper.[6][7]

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid. Slowly add the cold diazonium salt solution to the copper(I) salt mixture with vigorous stirring. The reaction is often accompanied by the evolution of nitrogen gas. The reaction mixture is then typically warmed to room temperature or heated to drive the reaction to completion.

-

Work-up and Purification: After the reaction is complete, the product is isolated by extraction and purified by column chromatography or recrystallization.

Caption: Workflow for Diazotization and Sandmeyer Reaction.

| Substrate | Reagent | Product | Yield (%) |

| Aryl Amine | NaNO₂, HCl, CuCl | Aryl Chloride | 60-90 (general) |

| Aryl Amine | NaNO₂, HBr, CuBr | Aryl Bromide | 60-90 (general) |

| Aryl Amine | NaNO₂, KCN, CuCN | Aryl Cyanide | 50-80 (general) |

Note: Yields are general ranges for Sandmeyer reactions and may vary for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The 3-halo-4-acetamidopyridine derivatives, synthesized via the Sandmeyer reaction, are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.[8][9][10]

-

Reaction Setup: In a Schlenk flask, combine the 3-halo-4-acetamidopyridine, a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Solvent and Degassing: Add a degassed solvent system (e.g., dioxane/water, toluene/ethanol/water). Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Caption: Workflow for Suzuki-Miyaura Coupling.

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 3-halo-4-acetamidopyridine, a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOtBu, K₃PO₄).

-

Addition of Reagents: Add the amine coupling partner and an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Reaction Execution: Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring for the specified time. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is filtered, concentrated, and the residue is purified by column chromatography.[11][12][13]

Caption: Workflow for Buchwald-Hartwig Amination.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki | |||||

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 70-95 (general) |

| Alkylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 60-90 (general) |

| Buchwald-Hartwig | |||||

| Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 70-95 (general) |

| Piperidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 75-98 (general) |

Note: These are representative conditions and yields for related substrates and may require optimization for 3-halo-4-acetamidopyridine derivatives.

Cyclization Reactions to Form Fused Heterocycles

This compound is an excellent precursor for the synthesis of imidazo[4,5-c]pyridines, a class of compounds with significant biological activities.[1][14] The cyclization typically involves the reaction of the 1,2-diamine functionality (after deprotection of the acetamido group) with a one-carbon electrophile.

-

Deprotection: The 4-acetamido group of this compound is first hydrolyzed under acidic or basic conditions to yield 3,4-diaminopyridine.

-

Cyclization: The resulting 3,4-diaminopyridine is then reacted with a suitable one-carbon source, such as an aldehyde, orthoformate, or carboxylic acid, often under heating, to form the imidazole ring. For example, reaction with an aldehyde in the presence of an oxidizing agent can lead to the formation of 2-substituted imidazo[4,5-c]pyridines.[14]

-

Work-up and Purification: The reaction mixture is worked up appropriately, and the product is purified by recrystallization or column chromatography.

Caption: Workflow for the Synthesis of Imidazo[4,5-c]pyridines.

| 1,2-Diamine | One-Carbon Source | Product | Yield (%) |

| 3,4-Diaminopyridine | Benzaldehyde | 2-Phenylimidazo[4,5-c]pyridine | 60-85 (representative) |

| 3,4-Diaminopyridine | Triethyl orthoformate | Imidazo[4,5-c]pyridine | 70-90 (representative) |

Applications in Organic Synthesis and Drug Discovery

This compound is a key intermediate in the synthesis of a wide range of heterocyclic compounds. Its derivatives are of particular interest in medicinal chemistry due to their structural resemblance to purines, which are fundamental components of nucleic acids and coenzymes.

-

Synthesis of Bioactive Molecules: The imidazo[4,5-c]pyridine core, readily accessible from this compound, is found in numerous compounds with diverse pharmacological activities, including kinase inhibitors and anticancer agents.[1]

-

Scaffold for Library Synthesis: The ability to functionalize the 3-position of the pyridine ring through Sandmeyer and cross-coupling reactions makes this building block ideal for the generation of compound libraries for high-throughput screening in drug discovery programs.

-

Development of Novel Heterocyclic Systems: The versatile reactivity of this molecule allows for its incorporation into more complex, polycyclic heterocyclic systems with potential applications in materials science and medicinal chemistry.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its differential reactivity, with a readily functionalizable 3-amino group and a protected 4-acetamido group, provides a strategic advantage for the regioselective synthesis of complex pyridine derivatives and fused heterocyclic systems. The key transformations discussed in this guide, including diazotization, Sandmeyer reactions, palladium-catalyzed cross-coupling reactions, and cyclizations, highlight the broad synthetic potential of this molecule. Its utility in the construction of medicinally relevant scaffolds, such as imidazo[4,5-c]pyridines, underscores its importance for researchers, scientists, and drug development professionals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 7. oaji.net [oaji.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. veeprho.com [veeprho.com]

- 12. rsc.org [rsc.org]

- 13. youtube.com [youtube.com]

- 14. chemrxiv.org [chemrxiv.org]

Theoretical Framework for Analyzing the Electronic Structure of 4-Acetamido-3-aminopyridine: A Technical Guide

Disclaimer: Direct theoretical and experimental studies on the electronic structure of 4-Acetamido-3-aminopyridine are not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the established theoretical methodologies and expected electronic properties based on computational studies of structurally analogous compounds such as aminopyridine derivatives, acetamide derivatives, and other substituted pyridines. The data and workflows presented are illustrative and derived from published research on these related molecules to provide a predictive framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The arrangement of amino and acetamido groups on the pyridine ring imparts unique electronic characteristics that can govern its biological activity, reactivity, and potential applications in drug design. Understanding the electronic structure at a quantum mechanical level is paramount for predicting its molecular interactions, stability, and spectroscopic properties.

Theoretical chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to elucidate these properties.[1][2] This technical guide outlines the standard computational protocols used to investigate the electronic structure of molecules like this compound, providing a roadmap for future in-silico analysis.

Theoretical Methodologies: A Computational Protocol

The investigation of a molecule's electronic properties is predominantly carried out using quantum chemical calculations. Density Functional Theory (DFT) is the most widely employed method due to its excellent balance of computational accuracy and efficiency.[3] A typical computational workflow is detailed below and visualized in Figure 2.

Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule, which corresponds to its global energy minimum on the potential energy surface.

-

Method: The molecular structure is optimized using a selected DFT functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.[4][5]

-

Basis Set: A basis set like 6-311++G(d,p) or 6-31+G(d,p) is typically employed.[1][6] These sets are robust enough to accurately describe the electron distribution, including polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.

Vibrational Frequency Analysis

Following optimization, frequency calculations are performed at the same level of theory to confirm the nature of the stationary point found.

-

Purpose: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum.[1]

-

Output: This calculation also yields thermodynamic properties (enthalpy, entropy, Gibbs free energy) and provides theoretical vibrational spectra (IR and Raman) that can be compared with experimental data for validation.[4]

Calculation of Electronic Properties

Once a stable geometry is confirmed, a series of single-point energy calculations are performed to determine the key electronic properties of the molecule. These include Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

In-Depth Analysis of Electronic Structure

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. Their energy difference, the HOMO-LUMO gap, is a critical descriptor of chemical reactivity, kinetic stability, and optical properties.[6]

-

HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.

-

Energy Gap (ΔE): A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO.[6]

Illustrative Data for this compound

The following table presents hypothetical but realistic values for the electronic properties of this compound, based on data from similar aromatic amines and pyridine derivatives.

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 to -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 5.0 eV | Determines chemical reactivity and stability[6] |

| Dipole Moment | ~ 2.0 to 3.5 D | Measures overall polarity of the molecule |

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions and sites of chemical reactivity.[7]

-

Red/Yellow Regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

-

Blue Regions: Indicate positive potential (electron-poor areas), which are favorable for nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to heteroatoms (e.g., in the amino group).

-

Green Regions: Represent neutral or near-zero potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer and hyperconjugative effects, which contribute to the overall stability of the molecule.[3][8]

Visualizations

Figure 1: Molecular structure of this compound.

Figure 2: Computational workflow for electronic structure analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. jetir.org [jetir.org]

- 3. Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 4-Acetamido-3-aminopyridine

Audience: Researchers, scientists, and drug development professionals.

Hazard Identification and Classification

4-Aminopyridine is classified as a highly toxic substance with multiple hazard classifications. It is fatal if swallowed and toxic in contact with skin or if inhaled.[1][2] It also causes severe skin burns and serious eye damage.[1][2]

Table 1: GHS Hazard Classification for 4-Aminopyridine

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 1 / 2 | H300: Fatal if swallowed.[1][2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1][2] |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331 / H332: Toxic or Harmful if inhaled.[1][2] |

| Skin Corrosion/Irritation | Category 1B / 3 | H314 / H316: Causes severe skin burns and eye damage or mild skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Category 1 / 2B | H318 / H320: Causes serious eye damage or causes eye irritation.[1][2] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1] |

| Hazardous to the Aquatic Environment | Chronic 2 | H411: Toxic to aquatic life with long lasting effects.[2] |

Toxicological Profile

The primary routes of exposure are through accidental skin and eye contact, inhalation of dust, and ingestion. Clinical signs of intoxication can include gastrointestinal disturbances, weakness, headache, and nervousness.

Table 2: Acute Toxicity Data for 4-Aminopyridine

| Route | Species | Value | Reference |

| LD50 Oral | Rat | 20 mg/kg | [3] |

| LC50 Inhalation | Rat | 0.51 - 0.53 mg/l (4 h, dust/mist) | |

| LD50 Dermal | No data | 300 mg/kg |

Physical and Chemical Properties

Understanding the physical and chemical properties is crucial for safe storage and handling.

Table 3: Physical and Chemical Properties of 4-Aminopyridine

| Property | Value | Reference |

| Appearance | Beige crystalline solid | [3] |

| Melting Point | 155 - 158 °C | [3] |

| Boiling Point | 273 °C | |

| Flash Point | 124 - 156 °C | [3][4] |

| Water Solubility | ~83 g/L at 20 °C | [3] |

| Partition Coefficient (log Pow) | ~ -0.76 | [3] |

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to standard operating procedures is mandatory when working with this compound.

Standard Operating Procedure for Handling

-

Pre-Handling:

-

Ensure a certified chemical fume hood is operational.[5]

-

Verify that an eyewash station and safety shower are accessible and unobstructed.[1][6]

-

Don all required Personal Protective Equipment (PPE) as detailed in Section 5.

-

Designate a specific area for handling the compound.

-

Use the smallest practical quantity for the experiment.[5]

-

-

Handling:

-

All manipulations of solid 4-Acetamido-3-aminopyridine must be conducted within a chemical fume hood to avoid inhalation of dust.[5]

-

Avoid the formation of dust and aerosols.[5]

-

Ground all equipment containing the material to prevent static discharge.[5]

-

Keep containers tightly closed when not in use.[5]

-

Do not eat, drink, or smoke in the handling area.[1]

-

-

Post-Handling:

Spill Response Protocol

-

Minor Spill (<1 Liter, contained in fume hood):

-

Ensure appropriate PPE is worn, including a respirator if dust is generated.

-

Contain the spill with absorbent material (e.g., vermiculite, sand).

-

Carefully sweep or scoop up the material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[1]

-

Clean the spill area with a suitable decontaminating agent.

-

-

Major Spill (>1 Liter or outside of fume hood):

Exposure Controls and Personal Protection

A multi-layered approach is essential to minimize exposure risk.

Hierarchy of Controls

Engineering controls are the primary method for exposure mitigation, followed by administrative controls and finally, personal protective equipment.

Caption: Hierarchy of controls for mitigating exposure risks.

Personal Protective Equipment (PPE)

-

Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Gloves must be inspected before use and disposed of properly after handling.[7]

-

Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashing.[1][6][8]

-

Skin and Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.[8] For significant exposure risks, flame-retardant antistatic protective clothing may be necessary.

-

Respiratory Protection: All work should be done in a fume hood. If dust generation is unavoidable or in the event of a spill, a NIOSH/MSHA-approved respirator with appropriate particulate filters is required.[6][7][8]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. First aiders must protect themselves from exposure.

Caption: Emergency first aid procedures by exposure route.

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][7] If breathing stops, provide artificial respiration.[7] Seek immediate medical attention.[4][7]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] Seek immediate medical attention.[4]

-

Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[4][7] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4][7]

-

Ingestion: If swallowed, rinse mouth with water.[7] Do NOT induce vomiting.[6] Call a poison center or doctor immediately.[4]

Storage, Stability, and Disposal

-

Storage: Store in a dry, cool, and well-ventilated place.[4] The container should be kept tightly closed.[4] Store locked up, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

-

Stability: The product is chemically stable under standard ambient conditions. However, it may form explosive mixtures with air on intense heating.

-

Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[4] This material should not be allowed to enter drains or surface water.[6]

Fire and Explosion Hazard

-

Hazards: The material is combustible. Vapors are heavier than air and may spread along floors, and it can form explosive mixtures with air upon intense heating. Hazardous combustion products include carbon oxides and nitrogen oxides (NOx).

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1][8]

Workflow for Safe Use in a Laboratory Setting

Caption: Standard workflow for handling hazardous powders in a lab.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. 4-Aminopyridine - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. ehs.washington.edu [ehs.washington.edu]

- 6. fishersci.com [fishersci.com]

- 7. capotchem.com [capotchem.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Note: A Detailed Protocol for the Acetylation of 3,4-Diaminopyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Diaminopyridine (3,4-DAP), also known as amifampridine, is a potassium channel blocker used in the treatment of rare autoimmune diseases such as Lambert-Eaton myasthenic syndrome (LEMS) and congenital myasthenic syndromes.[1][2][3][4] The mechanism of action involves blocking presynaptic voltage-gated potassium channels, which prolongs the action potential and increases the influx of calcium, thereby enhancing the release of acetylcholine from motor nerve terminals.[4][5][6][7] The metabolism of 3,4-diaminopyridine in the body occurs via acetylation to its main, pharmacologically inactive metabolite, N-(4-amino-pyridin-3-yl) acetamide (3-N-acetyl-3,4-diaminopyridine or 3-Ac DAP).[1][3][5] Understanding the synthesis and properties of this acetylated metabolite is crucial for comprehensive pharmacological and toxicological studies. This document provides a detailed protocol for the chemical acetylation of 3,4-diaminopyridine.

Quantitative Data Summary

The following table summarizes representative quantitative data for acetylation reactions of aminopyridines, which can be expected to be similar for the acetylation of 3,4-diaminopyridine.

| Starting Material | Acetylating Agent | Solvent/Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 3-Aminopyridine | Acetic anhydride | Pyridine | 24 | Room Temperature | Not specified | [8] |

| 4-(Aminomethyl)pyridine | Acetic anhydride | None (reflux) | 1 | Reflux | Not specified | [8] |

| Crude 4-aminopyridine | Acetic anhydride | Not specified | Not specified | Not specified | 80-85 | [9] |

| Alcohols | Acetic anhydride | DMAP/Triethylamine | 3 | Room Temperature | Not specified | [10] |

Experimental Protocol: Acetylation of 3,4-Diaminopyridine

This protocol describes the synthesis of N-(4-amino-pyridin-3-yl) acetamide and N,N'-(pyridine-3,4-diyl)diacetamide through the acetylation of 3,4-diaminopyridine using acetic anhydride. The reaction can be controlled to favor mono- or di-acetylation based on the stoichiometry of the reagents.

Materials:

-

3,4-Diaminopyridine (C₅H₇N₃)

-

Acetic anhydride ((CH₃CO)₂O)

-

Pyridine (C₅H₅N) or other suitable base (e.g., triethylamine)

-

Dichloromethane (DCM, CH₂Cl₂) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator, etc.)

Procedure:

1. Reaction Setup:

- In a clean, dry round-bottom flask, dissolve 3,4-diaminopyridine (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.

- If using a non-basic solvent like dichloromethane, add a base such as triethylamine (1.1-1.5 eq for mono-acetylation, 2.2-3.0 eq for di-acetylation).

- Place the flask in an ice bath to cool the solution to 0 °C.

2. Addition of Acetic Anhydride:

- Slowly add acetic anhydride to the cooled solution with continuous stirring.

- For mono-acetylation , use a stoichiometric amount or a slight excess (1.0-1.2 eq) of acetic anhydride.

- For di-acetylation , use a larger excess (2.0-2.5 eq) of acetic anhydride.

- The addition should be done dropwise to control the exothermic reaction.

3. Reaction:

- After the addition is complete, the reaction mixture can be stirred at room temperature. For less reactive substrates or to ensure complete reaction, the mixture can be gently heated to reflux.

- Monitor the progress of the reaction by thin-layer chromatography (TLC).

4. Work-up:

- Once the reaction is complete, cool the mixture to room temperature if it was heated.

- If pyridine was used as the solvent, it can be removed under reduced pressure.

- Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

- Wash the organic layer sequentially with water and then with a saturated solution of sodium bicarbonate to neutralize any excess acetic acid and anhydride.

- Wash the organic layer with brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

5. Purification:

- The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The polarity of the eluent system should be optimized based on TLC analysis.

- Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be employed for purification.

6. Characterization:

- The purified product(s) should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm their identity and purity.

Experimental Workflow Diagram

Caption: Workflow for the acetylation of 3,4-diaminopyridine.

References

- 1. Effect of 3,4-diaminopyridine at the murine neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Amifampridine - Wikipedia [en.wikipedia.org]

- 4. 3,4‐diaminopyridine base effectively treats the weakness of Lambert‐Eaton myasthenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetics/Pharmacodynamics of 3,4‐Diaminopyridine Free Base in Patients With Lambert‐Eaton Myasthenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Acetamido-3-aminopyridine in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-acetamido-3-aminopyridine and its derivatives in palladium-catalyzed cross-coupling reactions. This class of substituted pyridines serves as a valuable building block in medicinal chemistry and materials science, enabling the synthesis of complex molecular architectures. The protocols provided herein are based on established methodologies for structurally similar compounds and are intended to serve as a starting point for reaction optimization.

Introduction to Cross-Coupling with Substituted Pyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For a molecule like this compound, direct participation in cross-coupling reactions typically requires prior functionalization to introduce a halide or triflate group at a specific position on the pyridine ring. The acetamido and amino groups can influence the electronic properties and reactivity of the pyridine core, and may require protection depending on the reaction conditions.

The most common approach involves the halogenation of the pyridine ring, followed by a cross-coupling reaction. For instance, a bromo or iodo substituent at the 3-position of a 4-acetamidopyridine scaffold provides a versatile handle for introducing a wide range of substituents via Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig reactions.